![molecular formula C20H18F2N4O B3011461 (4-((3,5-Difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 1251563-54-8](/img/structure/B3011461.png)
(4-((3,5-Difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone
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Overview
Description
The compound contains several functional groups including a naphthyridine ring, a pyrrolidine ring, and an amide group. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would be complex with multiple rings including a naphthyridine ring and a pyrrolidine ring. The compound also contains several functional groups including an amide group and multiple aromatic rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide group might be involved in condensation or hydrolysis reactions. The aromatic rings could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the amide group could influence its polarity and solubility .Scientific Research Applications
Antibacterial Activity
The acetamide derivatives of this compound have demonstrated promising antibacterial activity. For instance, compounds like 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide and 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3-isopropylphenyl) acetamide exhibited good efficacy against gram-positive bacteria . Researchers are investigating their potential as novel antibiotics.
Plasma Stability and Drug Metabolism
Compound C03, a derivative of our target compound, has excellent plasma stability with a half-life (t1/2) exceeding 289 minutes. This stability is crucial for drug development, as it ensures sustained therapeutic levels in the bloodstream. Additionally, researchers evaluate its inhibition rates on various cytochrome P450 isoforms (1A2, 2C9, 2C19, 2D6, and 3A4), which play a vital role in drug metabolism .
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(3,5-difluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N4O/c1-12-4-5-16-18(25-15-9-13(21)8-14(22)10-15)17(11-23-19(16)24-12)20(27)26-6-2-3-7-26/h4-5,8-11H,2-3,6-7H2,1H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLTUGRFBVCORP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=CC(=C3)F)F)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((3,5-Difluorophenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(pyrrolidin-1-yl)methanone |
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